molecular formula C17H12BrClN2O4 B3737107 (4Z)-1-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrazolidine-3,5-dione

(4Z)-1-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrazolidine-3,5-dione

Cat. No.: B3737107
M. Wt: 423.6 g/mol
InChI Key: FLSDTGLUUSCPAQ-SDQBBNPISA-N
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Description

(4Z)-1-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-dione derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrazolidine-3,5-dione typically involves the condensation of 4-bromobenzaldehyde with 3-chloro-4-hydroxy-5-methoxybenzaldehyde in the presence of a suitable base, followed by cyclization with hydrazine derivatives. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Catalyst: Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydroxide)

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized products.

    Reduction: Reduction of the bromine or chlorine substituents to form dehalogenated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dehalogenated pyrazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-1-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with various biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities could be optimized through structural modifications and preclinical studies.

Industry

In the industrial sector, this compound may find applications in the development of specialty chemicals, agrochemicals, or materials science. Its unique chemical properties could be harnessed for various industrial processes and product formulations.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(4-bromophenyl)-4-(3-chloro-4-hydroxybenzylidene)pyrazolidine-3,5-dione
  • (4Z)-1-(4-bromophenyl)-4-(3-chloro-5-methoxybenzylidene)pyrazolidine-3,5-dione
  • (4Z)-1-(4-bromophenyl)-4-(4-hydroxy-5-methoxybenzylidene)pyrazolidine-3,5-dione

Uniqueness

The uniqueness of (4Z)-1-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrazolidine-3,5-dione lies in its specific substitution pattern on the aromatic rings and the pyrazolidine-3,5-dione core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(4Z)-1-(4-bromophenyl)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O4/c1-25-14-8-9(7-13(19)15(14)22)6-12-16(23)20-21(17(12)24)11-4-2-10(18)3-5-11/h2-8,22H,1H3,(H,20,23)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSDTGLUUSCPAQ-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-1-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrazolidine-3,5-dione
Reactant of Route 2
(4Z)-1-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrazolidine-3,5-dione
Reactant of Route 3
(4Z)-1-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrazolidine-3,5-dione
Reactant of Route 4
(4Z)-1-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrazolidine-3,5-dione
Reactant of Route 5
(4Z)-1-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrazolidine-3,5-dione
Reactant of Route 6
(4Z)-1-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrazolidine-3,5-dione

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